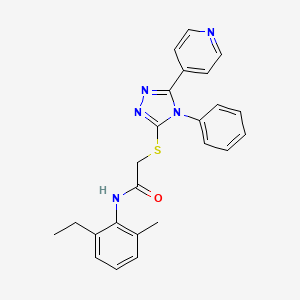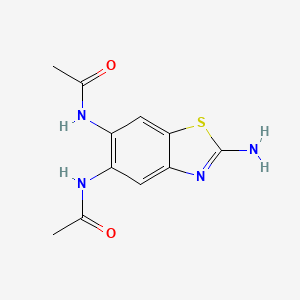
N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide: est un composé organique complexe appartenant à la famille des benzothiazoles. Les benzothiazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique les étapes suivantes :
Formation du noyau benzothiazole : L’étape initiale implique la cyclisation du 2-aminothiophénol avec l’anhydride acétique pour former le noyau benzothiazole.
Acétylation : Le noyau benzothiazole est ensuite acétylé à l’aide d’anhydride acétique en présence d’un catalyseur tel que la pyridine.
Amination : Le benzothiazole acétylé subit une amination à l’aide d’ammoniac ou d’une source d’amine pour introduire le groupe amino en position 2.
Acétylation finale : La dernière étape implique l’acétylation du groupe amino en position 6 à l’aide d’anhydride acétique.
Méthodes de production industrielle
En milieu industriel, la production du N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend :
Température et pression contrôlées : Maintenir des températures et des pressions spécifiques pour favoriser les réactions souhaitées.
Utilisation de catalyseurs : Utiliser des catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Techniques de purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants tels que le brome ou le chlore pour la substitution électrophile ; nucléophiles tels que les amines ou les thiols pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés halogénés ou de benzothiazoles substitués.
Applications De Recherche Scientifique
Le N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son potentiel en tant qu’agent thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action du N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant les enzymes impliquées dans diverses voies biochimiques.
Interagissant avec l’ADN/ARN : Modulant l’expression des gènes et la synthèse des protéines.
Affectant la signalisation cellulaire : Influençant les voies de signalisation qui régulent la croissance, la différenciation et l’apoptose cellulaires.
Comparaison Avec Des Composés Similaires
Le N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide peut être comparé à d’autres dérivés du benzothiazole, tels que :
2-Aminobenzothiazole : N’a pas les groupes acétyle et a des activités biologiques différentes.
6-Acétylamino-2-aminobenzothiazole : Structure similaire, mais peut avoir une réactivité et des applications différentes.
Benzothiazole-2-thiol : Contient un groupe thiol au lieu de groupes amino, ce qui conduit à des propriétés chimiques différentes.
Le caractère unique du N-(6-Acétylamino-2-amino-benzothiazol-5-yl)-acétamide réside dans sa configuration de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H12N4O2S |
|---|---|
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
N-(6-acetamido-2-amino-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-5(16)13-7-3-9-10(18-11(12)15-9)4-8(7)14-6(2)17/h3-4H,1-2H3,(H2,12,15)(H,13,16)(H,14,17) |
Clé InChI |
ZMLAHHFSYPCMNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)N=C(S2)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
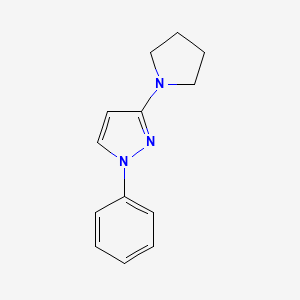
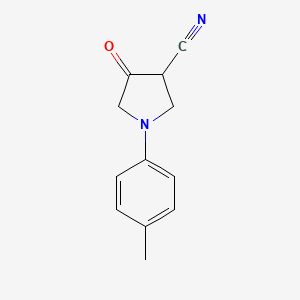
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)


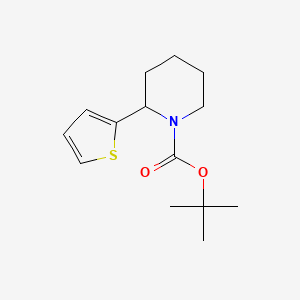
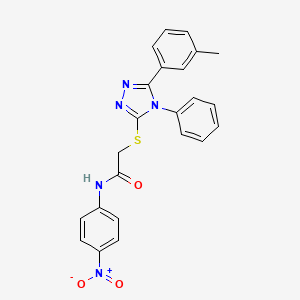
![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)




